molecular formula C18H19FN6O2 B2978437 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320687-03-2

2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

Cat. No.: B2978437
CAS No.: 2320687-03-2
M. Wt: 370.388
InChI Key: XFCWUEHRUYXWEU-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core, an azetidine ring, and a fluorophenoxy substituent. For instance, a structurally related compound, N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, has been shown to disrupt the Lin-28/Let-7 interaction, promoting cancer stem cell differentiation and reducing tumorsphere formation . This highlights the therapeutic relevance of triazolo-pyridazine scaffolds in oncology.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-12-20-21-16-7-8-17(22-25(12)16)24-9-13(10-24)23(2)18(26)11-27-15-6-4-3-5-14(15)19/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCWUEHRUYXWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis pathways, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C18H20FN5OC_{18}H_{20}FN_5O, and it features a fluorophenoxy group, a triazole moiety, and an azetidine structure. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing 1,2,4-triazole structures exhibit notable anticancer properties. These triazoles have been associated with the inhibition of various cancer cell lines. For instance:

  • IC50 Values : In a study involving fluorinated triazole derivatives, compounds showed IC50 values ranging from 0.51 to 47.94 µM against cancer cell lines such as A549 (lung), DU-145 (prostate), HCT-116 (colon), and MDA-MB 231 (breast) .
  • Mechanism of Action : Triazole-containing compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and modulating key signaling pathways such as ERK1/2 and NF-kB .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have demonstrated efficacy against both bacterial and fungal strains:

  • Minimum Inhibitory Concentration (MIC) : Some fluorinated triazoles exhibited MIC values as low as 1–8 µg/mL against drug-resistant bacteria such as MRSA and E. coli .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. The incorporation of fluorine atoms is particularly important as it enhances the lipophilicity and metabolic stability of the molecule.

Synthesis Pathway Overview

  • Starting Materials : The synthesis begins with readily available precursors that contain the required functional groups.
  • Key Reactions : Key reactions may include nucleophilic substitutions, cyclization reactions to form the triazole ring, and subsequent modifications to introduce the azetidine structure.
  • Purification : The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Fluorinated Triazoles : A study highlighted that fluorinated 1,2,4-triazoles showed promising anticancer activity against various human carcinoma cell lines .
  • Triazole Derivatives : Another research effort synthesized a series of triazole derivatives and evaluated them against multiple cancer types, confirming their potential as effective therapeutic agents .

Summary of Findings

Biological ActivityObserved EffectsReference
AnticancerIC50 values: 0.51 - 47.94 µM across multiple cell lines
AntimicrobialMIC values: 1–8 µg/mL against resistant strains
SynthesisMulti-step synthesis enhancing bioactivity

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

  • Azetidine ring : Enhances conformational flexibility and bioavailability.
  • 2-Fluorophenoxy group: May improve membrane permeability and metabolic stability.

Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Reported Activity
2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide (Target) Triazolo-pyridazine + azetidine 2-Fluorophenoxy, methyl ~400 g/mol Hypothesized epigenetic modulation
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazolo-pyridazine Sulfanyl, 3-(trifluoromethyl)phenyl ~465 g/mol Unknown (structural analogue)
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo-pyridazine 4-Ethoxyphenyl, methyl ~430 g/mol Unknown (structural analogue)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, trifluoromethyl ~340 g/mol Pesticide/Pharmaceutical lead

Functional Insights

  • Triazolo-pyridazine analogues: Compounds from and share the triazolo-pyridazine core but differ in substituents. The target compound’s azetidine and fluorophenoxy groups may enhance target selectivity compared to ’s sulfanyl-trifluoromethylphenyl group, which could increase lipophilicity but reduce metabolic stability .
  • Benzothiazole derivatives : compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) lack the triazolo-pyridazine core but retain the acetamide moiety. These are often associated with pesticidal activity (e.g., flutolanil in ), suggesting divergent applications compared to the target compound .
  • Epigenetic activity : The analogue demonstrates that methyl-triazolo-pyridazine derivatives can disrupt RNA-protein interactions (e.g., Lin-28/Let-7), implying the target compound may share similar mechanisms .

Research Findings and Implications

Structural Determinants of Bioactivity

  • Fluorine substitution: The 2-fluorophenoxy group in the target compound may improve binding affinity to hydrophobic pockets in enzymes, compared to the 3-fluorophenyl group in ’s compound .
  • Azetidine vs.

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